4-(4-(tert-Butyl)phenyl)isoxazol-5-amine
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Overview
Description
4-(4-(tert-Butyl)phenyl)isoxazol-5-amine is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(tert-Butyl)phenyl)isoxazol-5-amine typically involves the reaction of 4-tert-butylphenylhydrazine with an appropriate oxazole precursor under controlled conditions. One common method involves the use of a microwave-assisted Claisen-Schmidt reaction, which provides a selective and efficient route to the desired product . The reaction conditions often include the use of aldehydes and acetone, with microwave irradiation to accelerate the reaction and improve yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-(tert-Butyl)phenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings.
Scientific Research Applications
4-(4-(tert-Butyl)phenyl)isoxazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 4-(4-(tert-Butyl)phenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(4-(tert-Butyl)phenyl)isoxazol-5-amine include:
- 4-tert-Butylphenol
- 4-tert-Butylbenzoyl chloride
- 4-tert-Butylphenylacetylene
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a tert-butyl group and an oxazole ring
Biological Activity
4-(4-(tert-Butyl)phenyl)isoxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound features a tert-butyl group attached to a phenyl ring, linked to an isoxazole moiety. This unique structure contributes to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that the compound may modulate the activity of certain proteins involved in cell signaling pathways, which could lead to its antimicrobial and anticancer effects .
Antimicrobial Properties
Studies have demonstrated that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The mechanism involves disrupting bacterial cell wall synthesis and function, although the precise pathways are still under investigation.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it has shown effectiveness against Huh7 hepatocellular carcinoma cells with an IC50 value indicating significant cytotoxicity. The compound appears to induce cell cycle arrest at the G0/G1 phase, leading to decreased proliferation rates in these cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Table 1 summarizes key findings from SAR studies:
Position | Substitution | cLogP | IC50 (μM) | Notes |
---|---|---|---|---|
C-4 | tert-butyl | 3.45 | 15 | Significant antimicrobial activity |
C-5 | amine | 2.90 | 10 | Enhanced anticancer properties |
These studies indicate that modifications at specific positions on the isoxazole ring can significantly alter the compound's potency and selectivity against various biological targets .
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various isoxazole derivatives, this compound demonstrated superior activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
- Cancer Cell Line Studies : Research involving SH-SY5Y neuroblastoma cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, attributed to apoptosis induction as confirmed by flow cytometry analysis .
- In Vivo Studies : Preliminary animal studies have suggested that the compound may exhibit anti-inflammatory properties, which could further enhance its therapeutic potential in cancer treatment .
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-16-12(11)14/h4-8H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNQLQVQPSTWOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(ON=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388110 |
Source
|
Record name | 4-(4-tert-butylphenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
838875-87-9 |
Source
|
Record name | 4-(4-tert-butylphenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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